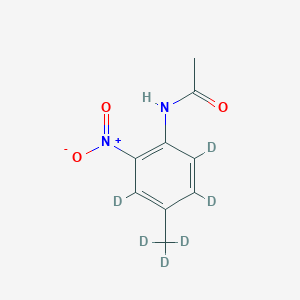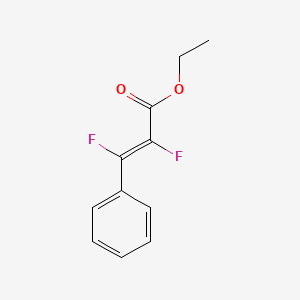
ethyl (E)-2,3-difluoro-3-phenylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (E)-2,3-difluoro-3-phenylprop-2-enoate is an organic compound belonging to the ester family Esters are characterized by their pleasant aromas and are commonly found in natural products such as fruits and flowers
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl (E)-2,3-difluoro-3-phenylprop-2-enoate can be synthesized through the esterification of 2,3-difluoro-3-phenylprop-2-enoic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and advanced purification techniques can be employed to achieve high purity and consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (E)-2,3-difluoro-3-phenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
Oxidation: 2,3-difluoro-3-phenylprop-2-enoic acid.
Reduction: 2,3-difluoro-3-phenylpropan-1-ol.
Substitution: 2,3-diiodo-3-phenylprop-2-enoate (if fluorine atoms are substituted with iodine).
Applications De Recherche Scientifique
Ethyl (E)-2,3-difluoro-3-phenylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl (E)-2,3-difluoro-3-phenylprop-2-enoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable molecule in drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2,3-difluoro-3-phenylpropanoate: Similar structure but lacks the double bond in the prop-2-enoate moiety.
Methyl (E)-2,3-difluoro-3-phenylprop-2-enoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl (E)-2,3-dichloro-3-phenylprop-2-enoate: Similar structure but with chlorine atoms instead of fluorine atoms.
Uniqueness
This compound is unique due to the presence of both fluorine atoms and the ethyl ester group, which can impart distinct chemical and physical properties. The fluorine atoms can enhance the compound’s stability and reactivity, while the ethyl ester group can influence its solubility and volatility.
Propriétés
Formule moléculaire |
C11H10F2O2 |
|---|---|
Poids moléculaire |
212.19 g/mol |
Nom IUPAC |
ethyl (E)-2,3-difluoro-3-phenylprop-2-enoate |
InChI |
InChI=1S/C11H10F2O2/c1-2-15-11(14)10(13)9(12)8-6-4-3-5-7-8/h3-7H,2H2,1H3/b10-9+ |
Clé InChI |
FPAYLDCBPXQZNU-MDZDMXLPSA-N |
SMILES isomérique |
CCOC(=O)/C(=C(/C1=CC=CC=C1)\F)/F |
SMILES canonique |
CCOC(=O)C(=C(C1=CC=CC=C1)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


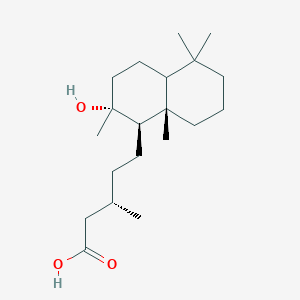

![Bis-OTBS-6-[(3-methyl-2-buten-1-yl)oxy]phenyl]ethanone](/img/structure/B13446403.png)

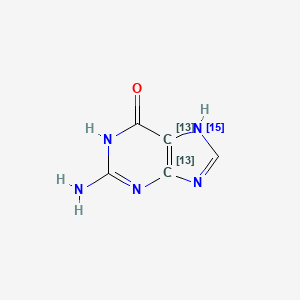
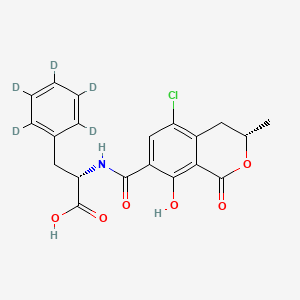
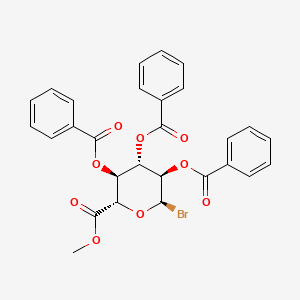
![(1R,3aR,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)-6-trimethylsilyloxyheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-one](/img/structure/B13446427.png)
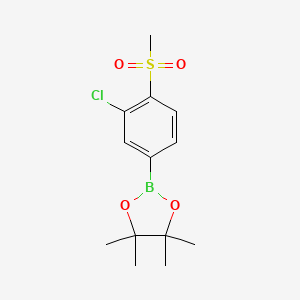
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-{3-[3,5-bis(trifluoromethyl)phenyl]-thioureido}-ethyl)-thiourea](/img/structure/B13446433.png)

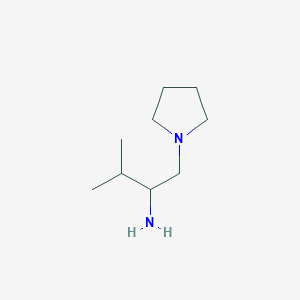
![Diphenylmethyl (6R,7R)-3-(Chloromethyl)-8-oxo-7-[(phenylmethylene)amino]-5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Ester](/img/structure/B13446453.png)
